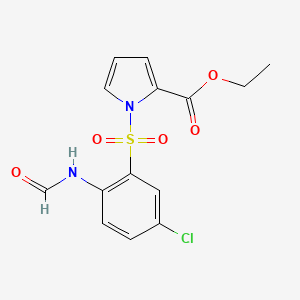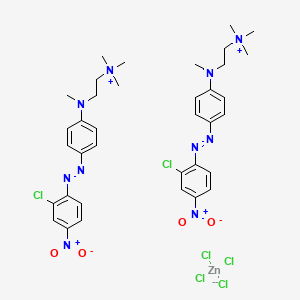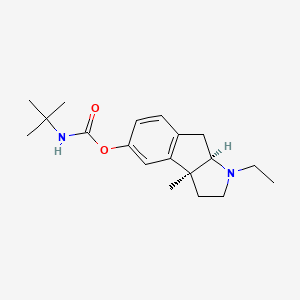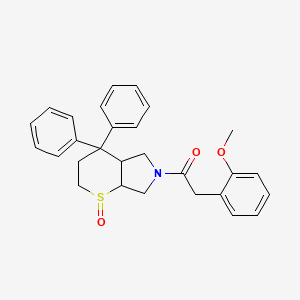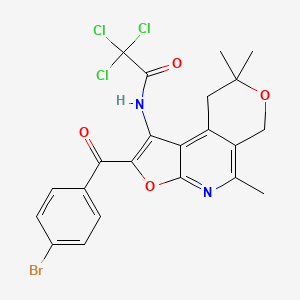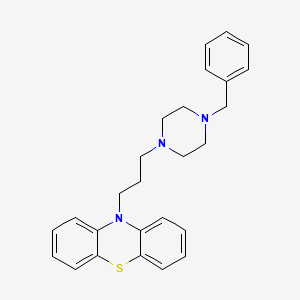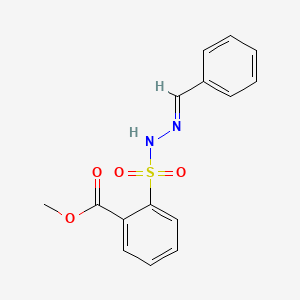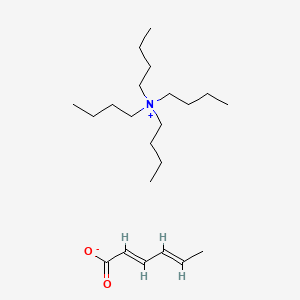
Tetrabutylammonium sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium sorbate is a quaternary ammonium salt composed of a tetrabutylammonium cation and a sorbate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The tetrabutylammonium cation is a large, lipophilic ion, while the sorbate anion is derived from sorbic acid, a naturally occurring compound with antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrabutylammonium sorbate can be synthesized through a metathesis reaction between tetrabutylammonium bromide and potassium sorbate. The reaction typically occurs in an aqueous medium, where the tetrabutylammonium cation exchanges its bromide anion for the sorbate anion. The reaction conditions include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale metathesis reactions. The process begins with the preparation of tetrabutylammonium bromide and potassium sorbate in separate reactors. These solutions are then combined in a reaction vessel, where the metathesis reaction occurs. The resulting this compound is then purified through filtration and recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium sorbate undergoes various chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form sorbic acid derivatives.
Reduction: The sorbate anion can be reduced to form saturated compounds.
Substitution: The tetrabutylammonium cation can participate in substitution reactions, where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in organic solvents at elevated temperatures.
Major Products
Oxidation: Sorbic acid derivatives with various functional groups.
Reduction: Saturated sorbate compounds.
Substitution: Tetrabutylammonium salts with different anions or functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium sorbate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The sorbate anion’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: Research into its potential as a preservative in pharmaceuticals and its effects on microbial growth.
Industry: Employed in the production of various chemicals and as a stabilizer in formulations.
Wirkmechanismus
The mechanism of action of tetrabutylammonium sorbate involves the interaction of the sorbate anion with microbial cell membranes, disrupting their integrity and inhibiting growth. The tetrabutylammonium cation enhances the solubility and stability of the compound, allowing it to effectively penetrate and act on target cells. The molecular targets include membrane proteins and enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in the synthesis of other tetrabutylammonium salts.
Tetrabutylammonium chloride: Similar applications as a phase-transfer catalyst.
Tetrabutylammonium fluoride: Used in desilylation reactions and as a source of fluoride ions.
Uniqueness
Tetrabutylammonium sorbate stands out due to the antimicrobial properties of the sorbate anion, making it particularly useful in applications requiring microbial inhibition. Its combination of a large, lipophilic cation and an antimicrobial anion provides unique advantages in solubility, stability, and biological activity.
Eigenschaften
CAS-Nummer |
72138-89-7 |
|---|---|
Molekularformel |
C22H43NO2 |
Molekulargewicht |
353.6 g/mol |
IUPAC-Name |
(2E,4E)-hexa-2,4-dienoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C6H8O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6(7)8/h5-16H2,1-4H3;2-5H,1H3,(H,7,8)/q+1;/p-1/b;3-2+,5-4+ |
InChI-Schlüssel |
VHJSQMGGVCPDRF-PLKIVWSFSA-M |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C/C=C/C=C/C(=O)[O-] |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC=CC=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


